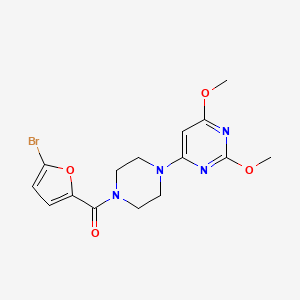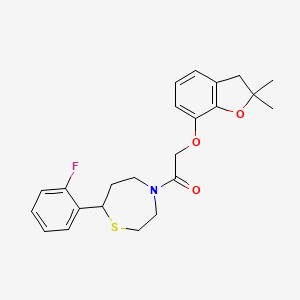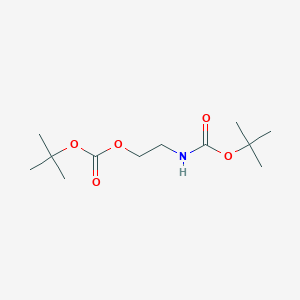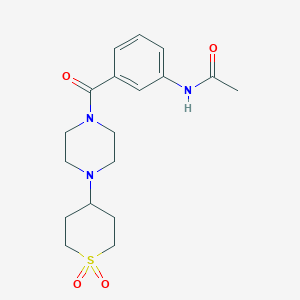![molecular formula C9H14N2O B2544519 2-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)acetamide CAS No. 1863078-19-6](/img/structure/B2544519.png)
2-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)acetamide is a chemical compound that belongs to the class of bicyclic compounds. It is commonly referred to as "AZA" and has been widely used in scientific research due to its unique properties. 2.1]oct-2-en-8-yl)acetamide.
Scientific Research Applications
Polymer Synthesis
- A novel optically active bicyclic lactam was synthesized from n-glucuronic acid, leading to acetone-insoluble polymers through anionic ring-opening polymerization. This process demonstrates the potential of bicyclic lactams in the creation of new polymeric materials with unique properties (Hashimoto et al., 1992).
Antibacterial Agents
- Synthesis of 2-oxaisocephems showed potent activities against gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis, highlighting the therapeutic potential of bicyclic lactam derivatives as antibacterial agents (Tsubouchi et al., 1994).
Chemical Synthesis and Drug Development
- The development of synthetic routes to hydroxylated 8-azabicyclo[3,2,1]octan-3-ones and their applications in the enantioselective syntheses of tropane alkaloids demonstrate the versatility of bicyclic lactams in pharmaceutical synthesis (Mao et al., 2014).
Antimicrobial Activity
- Novel synthetic methods involving the cascade ring-opening/cyclization reaction of azlactones have led to the synthesis of new pyrrolam A analogues, showing good antimicrobial activity. This underscores the importance of bicyclic lactam frameworks in the development of new antimicrobial compounds (Parhizkar et al., 2017).
properties
IUPAC Name |
2-(8-azabicyclo[3.2.1]oct-2-en-8-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c10-9(12)6-11-7-2-1-3-8(11)5-4-7/h1-2,7-8H,3-6H2,(H2,10,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXNBUPBYKWNKSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CCC1N2CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

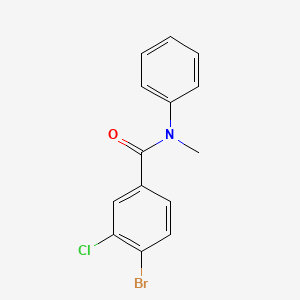
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2544437.png)
![N-[(3S)-Pyrrolidin-3-yl]pyrimidin-4-amine dihydrochloride](/img/structure/B2544438.png)
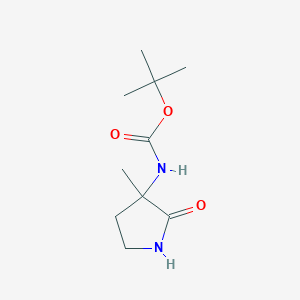

![N-(4-ethoxyphenyl)-2-[(4-methylphenoxy)methyl]furan-3-carboxamide](/img/structure/B2544442.png)

![2-((2-(4-Methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2544447.png)
